1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Medicinal Chemistry Drug Design Pharmacokinetics

This heterocyclic scaffold is specifically designed for kinase inhibitor and autotaxin (ATX) modulator programs requiring a defined N-phenyl amide hinge-region interaction. Unlike methoxy analogs, the furan-2-yl substituent enables critical heteroaromatic π-stacking, while the single hydrogen-bond donor distinguishes it from N-benzyl variants that exceed fragment-like MW limits. With a molecular weight of 348.4 g/mol, it occupies favorable physicochemical space for fragment elaboration. Procure this compound to systematically explore the contribution of π-stacking versus inductive electronic effects on target binding and to use as a reference standard in ATX enzymatic assays.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1105219-82-6
Cat. No. B2607903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
CAS1105219-82-6
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C20H20N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h1-9,14-15H,10-13H2,(H,21,25)
InChIKeyCFUFJTTXGHGIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.002 g / 0.005 g / 0.01 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1105219-82-6): Chemical Identity and Procurement Baseline


The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide (CAS 1105219‑82‑6, molecular formula C₂₀H₂₀N₄O₂, molecular weight 348.4 g/mol) is a heterocyclic small molecule comprising a pyridazine core substituted at the 6‑position with a furan‑2‑yl group and at the 3‑position with an N‑phenylpiperidine‑4‑carboxamide moiety. It belongs to the broader class of pyridazin‑3‑yl‑piperidine‑4‑carboxamides, a scaffold frequently explored in kinase inhibitor and autotaxin modulator research programmes [1].

Why In-Class Pyridazine–Piperidine Carboxamides Cannot Simply Substitute 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide


Even subtle structural modifications within the pyridazin‑3‑yl‑piperidine‑4‑carboxamide chemotype can drastically alter molecular recognition, physicochemical properties, and ultimately biological readout. For example, replacing the furan‑2‑yl group with a methoxy substituent changes the heterocyclic π‑stacking capability, while N‑benzylation of the amide nitrogen eliminates the sole hydrogen‑bond donor and increases the molecular weight by over 90 g/mol . Similarly, exchanging the N‑phenyl ring for a pyridin‑3‑yl group introduces an additional hydrogen‑bond acceptor that can redirect target selectivity . These structural differences mean that generic substitution without systematic comparative data risks compromising the specific interaction profile for which this compound was designed or selected.

Quantitative Comparative Evidence: 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide vs. Closest Structural Analogs


Molecular Weight Reduction of 90.1 g/mol vs. N-Benzyl Analog Improves Drug-Likeness Metrics

The target compound (MW 348.4 g/mol) is significantly smaller than its N‑benzyl analog N‑benzyl‑1‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]‑N‑phenylpiperidine‑4‑carboxamide (CAS 1203126‑34‑4, MW 438.5 g/mol) , corresponding to a reduction of 90.1 g/mol (20.5 %). This difference places the target compound well within Lipinski's rule‑of‑five MW threshold (<500 g/mol) while the N‑benzyl analog approaches the upper limit more closely, which can influence passive membrane permeability and oral bioavailability potential.

Medicinal Chemistry Drug Design Pharmacokinetics

Retention of a Single Hydrogen-Bond Donor vs. N-Benzyl Analog Lacking HBD Entirely

The target compound possesses one hydrogen‑bond donor (the secondary amide NH) . In contrast, the N‑benzyl analog (CAS 1203126‑34‑4) is a tertiary amide with zero H‑bond donors . The presence of an H‑bond donor is critical for aqueous solubility and for forming directional hydrogen bonds with target protein residues, which can directly impact binding affinity and selectivity.

Medicinal Chemistry Solubility Target Engagement

Distinct Aromatic Amide Substituent: Phenyl vs. Pyridin-3-yl Altering H-Bond Acceptor Profile

The target compound bears an N‑phenyl amide substituent, whereas the closely related analog 1‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]‑N‑pyridin‑3‑ylpiperidine‑4‑carboxamide (CAS 1203213‑76‑6, MW 349.4 g/mol) contains an N‑pyridin‑3‑yl group. The pyridine nitrogen introduces an additional hydrogen‑bond acceptor into the amide tail region, which can redirect interactions with kinase hinge regions or other protein binding pockets [1]. This single‑atom change (C→N) can shift kinase selectivity profiles across the kinome.

Medicinal Chemistry Kinase Selectivity Structure–Activity Relationship

Furan-2-yl at Pyridazine 6‑Position vs. Methoxy: Heterocyclic π‑Stacking vs. Electron-Donating Inductive Effect

The target compound contains a furan‑2‑yl group at the pyridazine 6‑position , whereas the analog 1‑(6‑methoxypyridazin‑3‑yl)‑N‑phenylpiperidine‑4‑carboxamide (MW 312.37 g/mol) substitutes this with a methoxy group. The furan ring can engage in π–π stacking interactions with aromatic protein residues (e.g., tyrosine, phenylalanine), while the methoxy group primarily exerts an electron‑donating inductive effect and offers only a single oxygen‑centred H‑bond acceptor. The MW difference of 36.0 g/mol (10.3 % reduction in the methoxy analog) also reflects the absence of the second heterocyclic ring.

Medicinal Chemistry Ligand–Protein Interaction Molecular Recognition

N-Phenyl vs. N-Cyclohexyl Amide Substituent: Aromatic Planarity vs. Saturated Conformational Flexibility

The target compound features an N‑phenyl group (planar, aromatic) on the piperidine‑4‑carboxamide , while the analog N‑cyclohexyl‑1‑(6‑(furan‑2‑yl)pyridazin‑3‑yl)piperidine‑4‑carboxamide (CAS 1203095‑61‑7, MW 354.4 g/mol) employs an N‑cyclohexyl group (saturated, chair‑conformationally flexible). The small MW difference of 6.0 g/mol belies the significant difference in lipophilicity and conformational entropy: the aromatic phenyl ring restricts conformational freedom and can engage in π‑interactions, whereas the cyclohexyl group contributes greater lipophilicity (estimated ΔlogP ~ +0.5 to +1.0) and conformational flexibility.

Medicinal Chemistry Conformational Analysis Lipophilicity

Recommended Application Scenarios for 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide Based on Comparative Evidence


Kinase Inhibitor Lead Optimisation Requiring an Aromatic Amide Pharmacophore

When a kinase inhibitor programme requires an N‑phenyl amide tail for hinge‑region interactions, this compound offers a well‑defined aromatic pharmacophore in contrast to the N‑pyridin‑3‑yl analog (which introduces an additional H‑bond acceptor that may redirect selectivity) . The furan‑2‑yl group at the pyridazine 6‑position further provides π‑stacking capability absent in methoxy‑substituted analogs .

Fragment‑Based or Low‑MW Lead Discovery Campaigns

With a molecular weight of 348.4 g/mol and a single hydrogen‑bond donor, this compound occupies a favourable physicochemical space for fragment elaboration or early‑stage lead discovery, particularly when compared to the N‑benzyl analog (MW 438.5 g/mol, 0 HBD) which exceeds preferred fragment‑like MW boundaries and lacks an H‑bond donor .

Structure–Activity Relationship (SAR) Studies on Pyridazine 6‑Position Substituents

The furan‑2‑yl substituent distinguishes this compound from the methoxy analog, enabling SAR investigations into the contribution of heteroaromatic π‑stacking vs. inductive electronic effects on target binding . Procurement of this compound alongside the methoxy analog allows systematic exploration of this SAR axis.

Biochemical Assay Development for Autotaxin or Related Phosphodiesterase Targets

Given the pyridazin‑3‑yl‑piperidine‑4‑carboxamide scaffold's established precedent as an autotaxin (ATX) inhibitor chemotype [1], this compound may serve as a tool compound or reference standard in ATX enzymatic assays, with its aromatic amide substituent providing a defined interaction point for crystallographic or biophysical studies.

Quote Request

Request a Quote for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.